Lorlatinib

ALK resistance mutations G1202R cellular proliferation assay

Select Lorlatinib as your reference standard for ALK/ROS1 research. It uniquely overcomes G1202R solvent-front resistance (IC₅₀ 52–80 nM)—a critical blind spot of crizotinib, ceritinib, alectinib, and brigatinib. Its macrocyclic structure ensures high BBB penetration, unmatched by earlier-generation agents. With 81% oral bioavailability and minimal food effect, it delivers reproducible in vivo PK/PD profiles essential for rigorous translational studies. Procure high-purity Lorlatinib to eliminate resistance-compromised controls from your ALK/ROS1 pipeline.

Molecular Formula C21H19FN6O2
Molecular Weight 406.4 g/mol
CAS No. 1454846-35-5
Cat. No. B560019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLorlatinib
CAS1454846-35-5
Synonyms(10R).7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H.8,4-(metheno)pyrazolo[4,3.h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile acetate
Molecular FormulaC21H19FN6O2
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C
InChIInChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1
InChIKeyIIXWYSCJSQVBQM-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder

Structure & Identifiers


Interactive Chemical Structure Model





Lorlatinib (CAS 1454846-35-5): Third-Generation Macrocyclic ALK/ROS1 Inhibitor for Research and Pharmaceutical Development


Lorlatinib (PF-06463922, CAS 1454846-35-5) is an orally bioavailable, brain-penetrant, ATP-competitive macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases [1]. Developed by Pfizer, it represents a third-generation ALK inhibitor engineered to overcome acquired resistance mutations that limit the clinical utility of earlier-generation agents such as crizotinib, ceritinib, alectinib, and brigatinib [2]. Preclinically, lorlatinib exhibits low nanomolar to subnanomolar enzymatic inhibitory constants (Ki) against wild-type ALK (<0.07 nM), ALK-L1196M (0.7 nM), and ROS1 (<0.025 nM), positioning it among the most potent ALK/ROS1 inhibitors characterized to date [1]. Its macrocyclic structure confers high central nervous system (CNS) penetration, a critical attribute distinguishing it from first- and second-generation ALK TKIs [2].

Why Lorlatinib Cannot Be Substituted with First- or Second-Generation ALK Inhibitors in ALK/ROS1-Driven Cancer Research


First- and second-generation ALK inhibitors (crizotinib, ceritinib, alectinib, brigatinib) exhibit distinct and overlapping resistance mutation spectra, rendering them non-interchangeable with lorlatinib in both preclinical and clinical contexts. Specifically, acquired ALK resistance mutations such as G1202R, I1171N, and L1196M confer high-level resistance to earlier-generation agents but retain sensitivity to lorlatinib in cellular models [1]. Furthermore, the differential CNS penetration profiles among ALK TKIs—ranging from minimal (crizotinib) to moderate (alectinib, brigatinib) to high (lorlatinib)—result in disparate intracranial antitumor activity that cannot be bridged by simple dose adjustments or formulation changes [2]. Generic substitution within this class without consideration of the specific resistance mutation landscape or the requirement for CNS disease control will likely result in suboptimal experimental outcomes and misleading biological interpretations.

Lorlatinib vs. Comparator ALK/ROS1 Inhibitors: Quantitative Evidence of Differentiated Potency, CNS Activity, and Selectivity


Superior Potency Against the G1202R ALK Resistance Mutation Relative to Crizotinib, Ceritinib, and Alectinib

Lorlatinib demonstrates substantially greater potency against the clinically relevant ALK G1202R solvent-front resistance mutation compared to first- and second-generation ALK inhibitors. In Ba/F3 cell proliferation assays, lorlatinib exhibited an IC50 of 52 nM against EML4-ALK G1202R, whereas crizotinib, ceritinib, alectinib, and brigatinib required concentrations of 434 nM, 329 nM, 2,690 nM, and 188 nM, respectively [1]. In a separate study measuring mean IC50 values for the same mutation, lorlatinib, crizotinib, ceritinib, and alectinib displayed values of 80 nM, 560 nM, 309 nM, and 595 nM, respectively, further confirming lorlatinib's unique ability to potently inhibit this key resistance variant [2].

ALK resistance mutations G1202R cellular proliferation assay

Unmatched Intracranial Disease Control: Lorlatinib vs. Crizotinib in the Phase III CROWN Trial

In the randomized Phase III CROWN trial comparing frontline lorlatinib versus crizotinib in treatment-naïve ALK-positive NSCLC, lorlatinib demonstrated profound and sustained intracranial disease control. At 5 years of follow-up, 83% of patients with baseline brain metastases and 96% of patients without baseline brain metastases remained free of CNS progression in the lorlatinib arm [1]. In the overall study population, over 90% of patients receiving lorlatinib remained CNS progression-free at 5 years [2]. This contrasts sharply with crizotinib, where limited CNS penetration results in most patients developing brain metastases over time, and even with second-generation agents such as alectinib and brigatinib, which, while demonstrating improved CNS activity over crizotinib, have not reported comparable long-term CNS protection [3].

CNS penetration intracranial progression-free survival brain metastasis

Enhanced Potency Against ROS1 Wild-Type and G2032R Resistance Mutation Compared to Crizotinib and Entrectinib

Lorlatinib exhibits superior in vitro potency against both wild-type ROS1 and the crizotinib-resistant ROS1 G2032R gatekeeper mutation. In Ba/F3 cell proliferation assays, lorlatinib inhibited wild-type ROS1 with an IC50 of 0.7 nM, compared to 5.4 nM for crizotinib and 2.7 nM for entrectinib [1]. Against the ROS1 G2032R resistance mutation, lorlatinib maintained potency with an IC50 of 196.6 nM, whereas crizotinib and entrectinib required substantially higher concentrations (609.6 nM and 463.3 nM, respectively) to achieve inhibition [1]. Biochemically, lorlatinib displays high affinity for ROS1 (Ki <0.025 nM) and exhibits >100-fold selectivity for ROS1 over a panel of 204 other kinases, minimizing off-target kinase inhibition .

ROS1 inhibition G2032R resistance kinase selectivity

High Oral Bioavailability Distinguishing Lorlatinib from Other ALK Inhibitors with Variable Absorption Profiles

Lorlatinib demonstrates high absolute oral bioavailability (mean 81%, 90% CI: 75.7–86.2%) following oral tablet administration compared to intravenous dosing, indicating near-complete gastrointestinal absorption and minimal first-pass metabolism [1]. This value substantially exceeds the reported oral bioavailability of second-generation ALK inhibitors such as ceritinib (~25%, though significantly increased with food) and brigatinib (data not fully established but described as moderate), and is more reliably consistent than alectinib (36.9%) [2]. Lorlatinib reaches peak plasma concentrations (Tmax) rapidly (1.2 hours after single 100 mg dose, 2 hours at steady-state), enabling predictable systemic exposure for in vivo pharmacological studies [1].

pharmacokinetics oral bioavailability drug absorption

Optimal Research and Industrial Application Scenarios for Lorlatinib Based on Quantified Differentiation Evidence


Investigating ALK G1202R-Mediated Resistance Mechanisms and Screening Next-Generation Compounds

Lorlatinib is the only clinically approved ALK inhibitor that retains low nanomolar potency against the G1202R solvent-front mutation (IC50 = 52–80 nM), which confers high-level resistance to crizotinib, ceritinib, alectinib, and brigatinib (IC50 range: 188–2,690 nM) [1]. This unique profile makes lorlatinib the essential positive control or reference standard for any in vitro or in vivo study designed to evaluate novel ALK inhibitors targeting G1202R-mutant disease, or to model acquired resistance to second-generation ALK TKIs.

Preclinical CNS Metastasis Modeling and Brain Penetrant ALK Inhibitor Development

With >90% 5-year CNS progression-free survival in the Phase III CROWN trial and extensive preclinical evidence of high brain-to-plasma exposure, lorlatinib serves as the gold-standard brain-penetrant ALK inhibitor for intracranial xenograft models, blood-brain barrier permeability studies, and evaluation of neuroprotective combination strategies [2]. Alternative ALK inhibitors such as crizotinib lack meaningful CNS activity, while alectinib and brigatinib, though CNS-penetrant, have not demonstrated comparable long-term intracranial protection.

ROS1 Fusion-Driven Cancer Research Requiring G2032R Mutation Coverage

Lorlatinib inhibits ROS1 G2032R, the most common crizotinib/entrectinib resistance mutation, with an IC50 of 196.6 nM, representing a 3.1-fold potency advantage over crizotinib (609.6 nM) and 2.4-fold over entrectinib (463.3 nM) [3]. Researchers developing ROS1 inhibitor resistance models or evaluating novel ROS1-targeted agents should employ lorlatinib as the comparator of choice for G2032R-mutant systems.

In Vivo Pharmacodynamic Studies Requiring Consistent Oral Exposure

Lorlatinib's 81% absolute oral bioavailability, combined with rapid Tmax (1.2 hours single-dose, 2 hours steady-state) and minimal food effect, ensures predictable and reproducible systemic exposure in rodent and non-human primate pharmacokinetic/pharmacodynamic (PK/PD) studies [4]. This contrasts with ceritinib, whose low and food-dependent absorption (~25% fasted) introduces significant variability that complicates interpretation of in vivo efficacy data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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